REACTION_CXSMILES
|
[CH2:1](N)[CH:2]=[CH2:3].[CH:5]1[CH:10]=[C:9](Cl)[CH:8]=[C:7]([C:12]([O:14]O)=O)[CH:6]=1.[CH3:16]N([CH:19]=[O:20])C>C(Cl)Cl>[CH2:3]=[CH:2][C:1]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1.[CH2:3]=[CH:2][C:1]1[CH:9]=[CH:8][C:7]([CH:6]=[CH2:5])=[CH:12][CH:16]=1.[CH2:19]1[O:20][CH:1]1[CH2:2][O:14][CH2:12][C:7]1[CH:6]=[CH:5][CH:10]=[CH:9][CH:8]=1 |f:4.5.6|
|
Name
|
resin ( 23a )
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 μL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The resin was shaken overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
It was sequentially washed with DMF and DCM
|
Type
|
CUSTOM
|
Details
|
After being dried in vacuo
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the resin was washed with DCM
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |